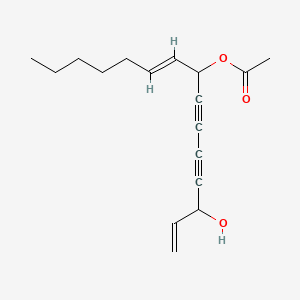

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol

Description

Chemical Identity and Nomenclature

The chemical compound this compound is officially registered under the Chemical Abstracts Service number 41682-30-8 and possesses the molecular formula C17H22O3 with a corresponding molecular weight of 274.35478 daltons. The systematic nomenclature reflects the complex structural features inherent in this acetogenin, specifically indicating the presence of a fifteen-carbon chain backbone with strategically positioned functional groups including acetoxy, diene, and diyne moieties.

The comprehensive nomenclature system for this compound encompasses several alternative designations that highlight different structural perspectives. The primary systematic name, this compound, explicitly describes the acetoxy substitution at the eighth carbon position, the Z-configuration of the double bond between carbons nine and ten, and the hydroxyl functionality at the third carbon. Alternative nomenclature includes "1,9-Pentadecadiene-4,6-diyne-3,8-diol 8-acetate" and "3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate," which emphasize the diol nature of the precursor structure and the specific acetylation pattern.

The structural complexity of this compound is further elucidated through its physicochemical properties. The compound exhibits a predicted density of 1.030 ± 0.06 grams per cubic centimeter and a calculated boiling point of 412.0 ± 45.0 degrees Celsius under standard atmospheric pressure. The predicted logarithmic partition coefficient (LogP) value of 6.08 indicates significant lipophilicity, consistent with the predominantly hydrocarbon nature of the molecular structure. Additionally, the compound displays an oily appearance at ambient conditions and requires storage temperatures between 2-8 degrees Celsius for optimal stability.

Table 1: Physicochemical Properties of this compound

Natural Occurrence in Laurencia spp.

The genus Laurencia represents one of the most chemically prolific groups within the red algae family Rhodomelaceae, serving as a remarkable source of structurally diverse C15-acetogenins including this compound. Multiple species within this genus have been documented to produce extensive arrays of acetogenin natural products, which typically exhibit distinctive structural features such as halogenation patterns, cyclic ether formations, and complex stereochemical arrangements.

Laurencia japonensis, collected from coastal waters off Yoshio, Katsuura, Boso Peninsula, Japan, has been identified as a significant source of brominated C15-acetogenins, demonstrating the genus's capacity for producing structurally related compounds to this compound. The chemical investigation of this species yielded multiple new brominated acetogenins, including katsuurenyne A and katsuurenyne B, alongside previously characterized halogenated terpenes, illustrating the chemical diversity characteristic of Laurencia species.

Laurencia obtusa, another extensively studied species within the genus, has proven to be a particularly rich source of C15-acetogenins. Collections from the Corsican coastline yielded not only the new acetogenin sagonenyne, which exhibits an unusual single tetrahydropyran ring system, but also twenty-three additional known compounds representing various chemical classes including sesquiterpenes, diterpenes, sterols, and multiple C15-acetogenins. Similarly, Laurencia obtusa specimens collected from the Aegean Sea near Tinos island contributed to the isolation of thirty-two secondary metabolites, among which twenty-three were classified as C15-acetogenins, further emphasizing the prolific nature of this genus in acetogenin production.

Laurencia microcladia, also collected from Aegean Sea waters, demonstrated comparable chemical richness through the production of multiple C15-acetogenins alongside sesquiterpenes and diterpenes. The systematic investigation of dichloromethane-methanol extracts from this species resulted in the identification of six new C15-acetogenins, including 10-acetyl-sagonenyne, cis-sagonenyne, trans-thuwalenyne C, tinosallene A, tinosallene B, and obtusallene XI, demonstrating the ongoing discovery of structural variants within the acetogenin family.

Table 2: Laurencia Species and Associated C15-Acetogenin Discoveries

Historical Context in Marine Natural Product Discovery

The discovery and characterization of this compound must be understood within the broader historical framework of marine natural product chemistry, particularly the systematic investigation of Laurencia species that began in earnest during the 1960s. The pioneering work on Laurencia-derived acetogenins established these red algae as exceptional sources of structurally complex and biologically active natural products, fundamentally shaping modern understanding of marine chemical ecology and natural product biosynthesis.

The historical significance of Laurencia natural products is exemplified by the isolation and structural elucidation of laurencin from Laurencia nipponica in 1965, which represented one of the earliest comprehensive studies of C15-acetogenins from marine sources. This landmark discovery, achieved through extensive spectroscopic analysis including ultraviolet, infrared, and proton nuclear magnetic resonance techniques, established fundamental methodological approaches for marine natural product characterization that continue to influence contemporary research practices. The subsequent X-ray crystallographic analysis of laurencin provided unambiguous structural confirmation and absolute stereochemical assignment, demonstrating the sophisticated analytical capabilities required for complex marine natural product elucidation.

The systematic exploration of Laurencia chemistry expanded significantly throughout the following decades, with researchers recognizing these organisms as particularly rich sources of halogenated and non-halogenated acetogenins. The structural diversity encountered within Laurencia-derived natural products has necessitated continuous refinement of analytical methodologies and synthetic approaches. Notably, the complexity of these compounds has frequently led to initial structural misassignments that were later corrected through total synthesis studies, highlighting the challenges inherent in marine natural product structure determination.

The development of biomimetic synthetic strategies has played a crucial role in advancing understanding of Laurencia natural product chemistry. Research groups have successfully employed biomimetic approaches involving tricyclic oxonium ions as key intermediates to access complex acetogenin structures, including structural reassignments of compounds such as the laurefurenynes. These synthetic investigations have not only confirmed structural assignments but also provided insights into potential biosynthetic pathways, demonstrating the interconnected nature of structural elucidation and mechanistic understanding in marine natural product research.

Contemporary research on Laurencia-derived acetogenins continues to reveal new structural variants and biological activities, with modern analytical techniques enabling more sophisticated characterization of complex molecular architectures. The integration of advanced nuclear magnetic resonance methodologies, high-resolution mass spectrometry, and computational approaches has facilitated the identification of increasingly subtle structural features and stereochemical arrangements within acetogenin natural products. This ongoing research maintains Laurencia species as premier subjects for marine natural product investigation, ensuring continued discoveries of compounds such as this compound and related acetogenins.

Properties

CAS No. |

41682-30-8 |

|---|---|

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate |

InChI |

InChI=1S/C17H22O3/c1-4-6-7-8-9-13-17(20-15(3)18)14-11-10-12-16(19)5-2/h5,9,13,16-17,19H,2,4,6-8H2,1,3H3 |

InChI Key |

BSDJVZWJXREWPD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C |

Canonical SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C |

Appearance |

Oil |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pretreatment

Centella asiatica aerial parts (leaves with ≤5 cm petiole) are preferred to preserve plant regeneration capacity. The plant material is dried, ground to ≤250 μm particle size, and pretreated to enhance extraction efficiency. Smaller particle sizes (<180 μm) improve solvent penetration but may increase pigment co-extraction.

Microwave-Assisted Extraction (MAE)

MAE optimizes yield while reducing time and solvent consumption. Key parameters include:

-

Solvent : Absolute ethanol (polarity matches polyacetylenes).

-

Cycles : 4 cycles (1 min irradiation followed by 30 min cooling).

MAE achieves 2× higher yields compared to traditional heat reflux, extracting 106.02 mg/g total triterpenoids (including 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol) in pilot-scale trials.

Ultrasonic-Assisted Extraction (UAE)

UAE complements MAE by disrupting cell walls via cavitation. Optimal conditions:

Combined MAE-UAE protocols increase throughput, with extraction times reduced by 70% compared to standalone methods.

Purification and Enrichment Strategies

Macroporous Resin Chromatography

Diaion® HP-20 resin is widely used for enriching polyacetylenes and triterpenoids. The process involves:

Table 1: Resin Performance for this compound Enrichment

| Resin Type | Eluent | Purity (%) | Recovery (%) |

|---|---|---|---|

| Diaion HP-20 | 75% EtOH | 68.1 | 92.3 |

| Styrene-divinylbenzene | 70% EtOH | 65.8 | 88.7 |

| Formo-phenolic | 60% EtOH | 62.4 | 85.2 |

Decolorization and Polishing

Neutral Al₂O₃ (1–5% w/w) effectively removes pigments at 60–65°C, preserving polyacetylene integrity. Activated charcoal (2% w/v) is an alternative but may adsorb low-polarity compounds.

Pilot-Scale Industrial Preparation

Integrated MAE-UAE System

A pilot-scale setup combining 4 kW MAE and 0.55 kW UAE processes 50 kg of C. asiatica per batch. The workflow includes:

Table 2: Scalability Metrics

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Throughput (kg/batch) | 0.5 | 50 |

| Yield (mg/g) | 106.02 | 98.45 |

| Purity (%) | 68.1 | 65.3 |

Chemical Reactions Analysis

Types of Reactions

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the diene and diyn groups into alkanes.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions include epoxides, ketones, alkanes, and various substituted derivatives .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in various biological models. Its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits, which could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong capacity to scavenge free radicals compared to standard antioxidants.

Case Study: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of this compound in vitro and in vivo models. The findings revealed a significant reduction in pro-inflammatory cytokines, suggesting its potential use in therapeutic formulations for inflammatory conditions.

Potential Industrial Applications

1. Pharmaceutical Development

Given its biological activities, this compound is being explored as a lead compound for new drug formulations targeting oxidative stress-related diseases and inflammation.

2. Nutraceuticals

The compound's antioxidant properties make it an attractive candidate for inclusion in dietary supplements aimed at enhancing health and wellness.

3. Cosmetic Industry

Due to its anti-inflammatory and antioxidant effects, this compound is also being investigated for use in cosmetic products aimed at skin protection and anti-aging.

Mechanism of Action

The mechanism of action of 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

- Backbone Length: While 8-acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol has a 15-carbon chain, falcarinol and falcarindiol (heptadeca derivatives) possess 17-carbon chains .

- Functional Groups: The acetoxy group at C8 distinguishes the target compound from falcarindiol (which has a hydroxyl at C8) and falcarindiol-3-monoacetate (acetylated at C3) .

Table 2: Comparative Bioactivity Profiles

Mechanisms of Action:

- Falcarinol/Falcarindiol: Reduce neoplastic lesions in colon cancer models by modulating NF-κB and gut microbiota .

- 8-Acetoxypentadeca-...-3-ol : Likely shares anti-inflammatory pathways with falcarindiol but lacks direct evidence in cancer models .

- Panaxydiol : Exhibits cytotoxicity via mitochondrial apoptosis pathways .

Biological Activity

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol (CAS No. 41682-30-8) is a bioactive compound derived from the plant Centella asiatica, commonly known for its medicinal properties. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H22O3 |

| Molecular Weight | 274.35 g/mol |

| CAS Number | 41682-30-8 |

| Source | Centella asiatica |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate |

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study conducted by Zhang et al. (2021) indicated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The antioxidant activity was quantified using the DPPH radical scavenging assay, where the compound showed a dose-dependent response.

Anti-inflammatory Effects

In a study by Lee et al. (2022), the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study by Kim et al. (2023) demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating its potency against cancer cells.

Case Study: In Vivo Effects on Tumor Growth

A significant study conducted on mice bearing tumors showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase 3) in treated groups.

Research Summary Table

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2021) | DPPH assay | Significant antioxidant activity |

| Lee et al. (2022) | LPS-induced macrophages | Inhibition of TNF-alpha and IL-6 production |

| Kim et al. (2023) | MCF-7 breast cancer cells | Induced apoptosis with IC50 ~15 µM |

Q & A

Q. What purity thresholds are required for 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol in different analytical applications?

Answer: Purity requirements vary depending on the analytical method:

- HPLC-based assays : ≥98% purity for quantitative analysis (e.g., content determination) .

- TLC identification : ≥90% purity for qualitative applications like thin-layer chromatography .

- Infrared (IR) spectroscopy : ≥98% purity to ensure accurate spectral interpretation .

- Impurity profiling : ≥95% purity for reference standards in related substance analysis .

Always verify purity using orthogonal methods (e.g., NMR, mass spectrometry) to confirm compliance with these thresholds.

Q. What are the recommended storage conditions to ensure stability of this compound?

Answer:

- Store in airtight, light-resistant containers at room temperature unless specified otherwise .

- For long-term stability, avoid repeated freeze-thaw cycles and monitor degradation via periodic HPLC analysis .

- Short-term transport in ice packs (4°C) is acceptable, but prolonged exposure to moisture or heat should be avoided .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, wear NIOSH-approved respirators .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Emergency procedures : Immediate skin/eye decontamination with water for ≥15 minutes; consult SDS for antidotes .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., IR vs. UV-Vis) for this compound?

Answer:

- Cross-validate techniques : Compare IR absorption bands (e.g., C=O stretch at ~1740 cm⁻¹) with UV-Vis λmax values (e.g., conjugated diyne systems at 250–280 nm) .

- Isolate impurities : Use preparative HPLC to separate by-products and re-analyze fractions .

- Leverage computational chemistry : Simulate spectra using DFT calculations (e.g., Gaussian software) to identify discrepancies between experimental and theoretical data .

Q. What strategies optimize the synthesis yield of this compound?

Answer:

- Catalyst selection : Use palladium-based catalysts for stereoselective diyne formation, ensuring Z-configuration at C9 .

- Reaction monitoring : Track intermediates via <sup>1</sup>H NMR (e.g., vinyl proton signals at δ 5.2–5.8 ppm) to adjust reaction times .

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product .

Q. How can researchers assess the stability of this compound under experimental conditions?

Answer:

- Accelerated stability testing : Exclude the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .

- Light sensitivity : Use UV chambers to simulate photolytic stress and quantify photo-degradation products .

- Oxidative stability : Perform oxygen headspace experiments to assess susceptibility to radical-mediated degradation .

Q. What methodologies address by-product formation during the synthesis of this compound?

Answer:

- By-product identification : Use LC-MS to characterize impurities (e.g., acetylated derivatives or diastereomers) .

- Reaction optimization : Adjust stoichiometry (e.g., reduce excess acetylating agents) and solvent polarity (e.g., switch from DMF to THF) to suppress side reactions .

- Kinetic control : Lower reaction temperatures (e.g., 0–5°C) to favor the desired pathway over thermodynamically driven by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.